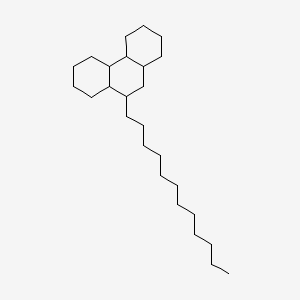

Phenanthrene, 9-dodecyltetradecahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenanthrene, 9-dodecyltetradecahydro- is a complex organic compound with the molecular formula C26H48 and a molecular weight of 360.6593 . This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of a dodecyl group and extensive hydrogenation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 9-dodecyltetradecahydro- typically involves the hydrogenation of phenanthrene followed by the introduction of a dodecyl group. The hydrogenation process requires the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The dodecyl group can be introduced through a Friedel-Crafts alkylation reaction using dodecyl chloride and an aluminum chloride (AlCl3) catalyst .

Industrial Production Methods

Industrial production of Phenanthrene, 9-dodecyltetradecahydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrogenation and alkylation, ensuring efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Phenanthrene, 9-dodecyltetradecahydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound, although it is already extensively hydrogenated.

Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Further hydrogenated phenanthrene derivatives.

Substitution: Halogenated or nitrated phenanthrene derivatives.

Aplicaciones Científicas De Investigación

Phenanthrene, 9-dodecyltetradecahydro- has several scientific research applications:

Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of Phenanthrene, 9-dodecyltetradecahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Phenanthrene, tetradecahydro-: A hydrogenated derivative of phenanthrene with a similar structure but without the dodecyl group.

9-Dodecyltetradecahydroanthracene: A similar compound with an anthracene core instead of phenanthrene.

Uniqueness

Phenanthrene, 9-dodecyltetradecahydro- is unique due to the presence of both extensive hydrogenation and the dodecyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

Phenanthrene, 9-dodecyltetradecahydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antioxidant properties, cytotoxic effects, and its role in various biological systems.

Phenanthrene, 9-dodecyltetradecahydro- has a molecular formula of C26H48 and is characterized by a complex structure that contributes to its biological interactions. The compound is often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which has shown it to be present in various plant extracts at concentrations around 2.15% .

Antioxidant Activity

Research indicates that phenanthrene derivatives exhibit significant antioxidant properties. For instance, studies have shown that extracts containing phenanthrene can scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity. In one study, phenanthrene compounds demonstrated a notable ability to reduce DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxic Effects

The cytotoxic effects of phenanthrene derivatives have been explored in various cancer models. In vitro studies have demonstrated that phenanthrene can induce apoptosis in cancer cells, notably through caspase activation pathways. For example, extracts containing phenanthrene were shown to inhibit cell proliferation in HepG2 liver cancer cells with IC50 values indicating significant cytotoxicity .

Case Studies

- Study on Anticancer Activity : A study investigated the anticancer properties of phenanthrene in combination with other compounds derived from marine organisms. The results indicated that phenanthrene significantly increased the latency period for tumor formation in treated rats compared to control groups .

- Antioxidant Evaluation : Another study assessed the antioxidant activity of phenanthrene within the context of a broader phytochemical analysis. The findings highlighted its ability to protect against oxidative damage in cellular models, reinforcing its potential as a therapeutic agent .

Summary of Findings

The following table summarizes key findings related to the biological activity of phenanthrene, 9-dodecyltetradecahydro-:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant reduction of free radicals |

| Cytotoxicity | In vitro assays on HepG2 cells | Induced apoptosis with IC50 values indicating potency |

| Tumor Latency | In vivo studies on rat models | Increased latency period for tumor formation |

Propiedades

Número CAS |

55334-01-5 |

|---|---|

Fórmula molecular |

C26H48 |

Peso molecular |

360.7 g/mol |

Nombre IUPAC |

9-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |

InChI |

InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h22-26H,2-21H2,1H3 |

Clave InChI |

JTVJHJFIEIFWQH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC1CC2CCCCC2C3C1CCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.